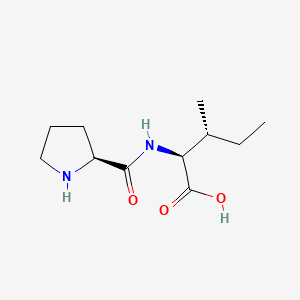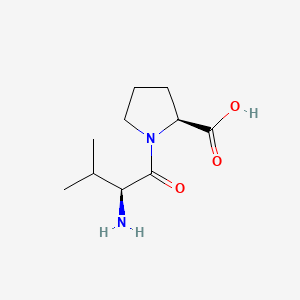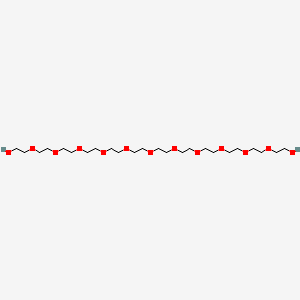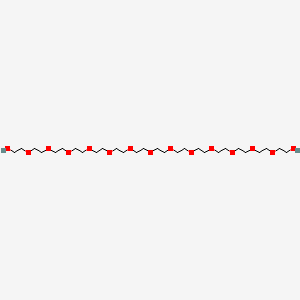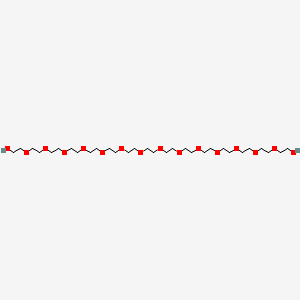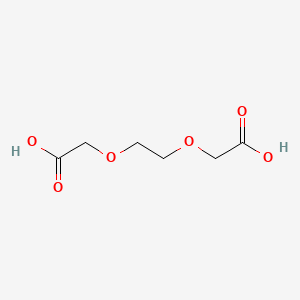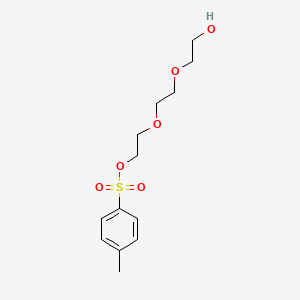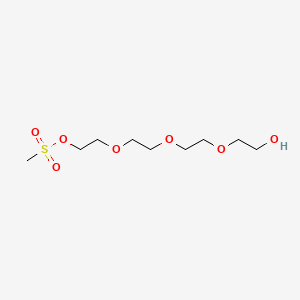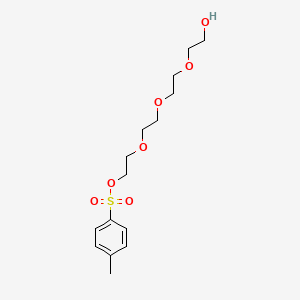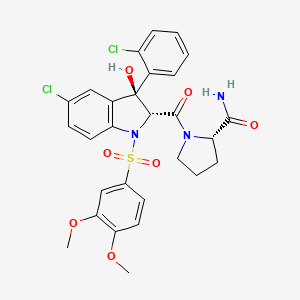
Relcovaptan
Vue d'ensemble
Description
Relcovaptan, également connu sous le nom de (2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophényl)-1-(3,4-diméthoxyphényl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide, est un antagoniste non peptidique du récepteur de la vasopressine. Il est sélectif pour le sous-type V1a des récepteurs de la vasopressine. This compound a montré des résultats initiaux prometteurs pour le traitement de la maladie de Raynaud, de la dysménorrhée et comme agent tocolytique, bien qu'il ne soit pas encore approuvé pour un usage clinique .
Applications De Recherche Scientifique
Relcovaptan has several scientific research applications:
Chemistry: Used as a tool to study vasopressin receptor interactions and to develop new vasopressin receptor antagonists.
Biology: Helps in understanding the role of vasopressin receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Raynaud’s disease, dysmenorrhoea, and preterm labor.
Industry: Potential applications in the development of new pharmaceuticals targeting vasopressin receptors.
Mécanisme D'action
Target of Action
Relcovaptan is a non-peptide vasopressin receptor antagonist, selective for the V1a subtype . The primary targets of this compound are the Oxytocin receptor and the Vasopressin V1a receptor .
Mode of Action
This compound acts as an antagonist at the Oxytocin receptor and Vasopressin V1a receptor . This means it binds to these receptors and blocks their activation by natural ligands, thereby inhibiting the physiological responses mediated by these receptors.
Biochemical Pathways
It’s known that the vasopressin v1a receptor, one of the targets of this compound, is involved in various physiological processes including blood pressure regulation, glucose metabolism, and certain social behaviors . By blocking this receptor, this compound can potentially influence these processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic activity at the Oxytocin and Vasopressin V1a receptors . By blocking these receptors, this compound can inhibit the physiological responses mediated by these receptors.
Analyse Biochimique
Biochemical Properties
Relcovaptan interacts with the oxytocin receptor and the vasopressin V1a receptor in humans, acting as an antagonist . This means it binds to these receptors but does not activate them, instead blocking them from being activated by other molecules .
Cellular Effects
As a vasopressin receptor antagonist, it likely influences cell function by modulating the activity of vasopressin, a hormone that plays key roles in maintaining water balance in the body, blood pressure, and certain aspects of social behavior .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the oxytocin receptor and the vasopressin V1a receptor, thereby preventing their activation . This can lead to changes in gene expression and cellular signaling pathways, potentially influencing a variety of physiological processes .
Méthodes De Préparation
La synthèse de Relcovaptan implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement:
Étape 1 : Préparation de l'intermédiaire indole par réaction du 5-chloro-3-(2-chlorophényl)-1-(3,4-diméthoxyphényl)sulfonyl-3-hydroxy-2H-indole avec les réactifs appropriés.
Étape 2 : Couplage de l'intermédiaire indole avec la pyrrolidine-2-carboxamide dans des conditions de réaction spécifiques pour former le produit final.
Conditions de réaction : Les réactions sont réalisées à des températures et des niveaux de pH contrôlés, souvent en utilisant des solvants comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions.
Les méthodes de production industrielle du this compound sont conçues pour assurer une pureté et un rendement élevés. Ces méthodes impliquent l'optimisation des conditions de réaction, l'extrapolation du processus de synthèse et l'utilisation de techniques de purification telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Relcovaptan subit diverses réactions chimiques, notamment:
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution, en particulier celles impliquant les cycles aromatiques, peuvent conduire à la formation de différents analogues.
Réactifs et conditions courants : Les réactifs typiques incluent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des catalyseurs pour les réactions de substitution.
4. Applications de Recherche Scientifique
This compound a plusieurs applications de recherche scientifique:
Chimie : Utilisé comme outil pour étudier les interactions des récepteurs de la vasopressine et pour développer de nouveaux antagonistes des récepteurs de la vasopressine.
Biologie : Aide à comprendre le rôle des récepteurs de la vasopressine dans divers processus physiologiques.
Médecine : En cours d'investigation pour ses effets thérapeutiques potentiels dans le traitement de conditions comme la maladie de Raynaud, la dysménorrhée et le travail prématuré.
5. Mécanisme d'Action
This compound exerce ses effets en antagonisant sélectivement le sous-type V1a des récepteurs de la vasopressine. Cette inhibition empêche la vasopressine de se lier à son récepteur, bloquant ainsi les voies de signalisation en aval. Les cibles moléculaires comprennent les récepteurs de la vasopressine V1a, qui sont impliqués dans la vasoconstriction et d'autres réponses physiologiques .
Comparaison Avec Des Composés Similaires
Relcovaptan est unique par rapport aux autres antagonistes des récepteurs de la vasopressine en raison de sa forte sélectivité pour le sous-type V1a. Des composés similaires comprennent:
Conivaptan : Un antagoniste non sélectif des récepteurs de la vasopressine.
Tolvaptan : Sélectif pour le sous-type V2 des récepteurs de la vasopressine.
Propriétés
IUPAC Name |
(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYCSRFKCEUSW-NAYZPBBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150375-75-0 | |
| Record name | SR 49059 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150375-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Relcovaptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150375750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Relcovaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RELCOVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


